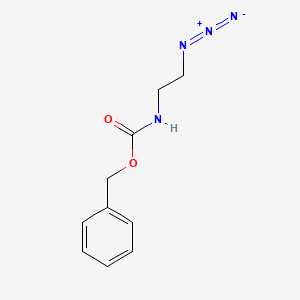

Benzyl 2-azidoethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enzyme Inhibition and Therapeutic Potential

Benzyl 2-azidoethylcarbamate derivatives have shown significant inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase (AChE). The carbamates synthesized from carboxylic acids through Curtius reactions exhibited very good inhibition against AChE and human carbonic anhydrase I and II isoenzymes. These properties suggest potential therapeutic applications in treating diseases like Alzheimer’s, where AChE inhibition is beneficial (Yılmaz et al., 2016).

Application in Synthesis

The compound has been used in the enantioselective synthesis of benzyl carbamate derivatives, which are essential intermediates for potent CCR2 antagonists. This highlights its role in the synthesis of biologically active compounds (Campbell et al., 2009).

Chemical Rearrangement Studies

This compound derivatives have been studied for their behavior in chemical rearrangements. For example, O-(o- and p-azido)benzyl thiocarbamates were observed to rearrange in Staudinger imination reactions, showing the versatility of these compounds in synthetic chemistry (Alajarín et al., 2009).

Cholinesterase Inhibition and Pharmacological Potential

Benzyl carbamates, including this compound derivatives, have been tested for their ability to inhibit cholinesterases. Their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) indicate potential pharmacological uses, particularly in conditions like Alzheimer's disease where cholinesterase inhibitors are a key part of treatment (Pizova et al., 2017).

Photoreactivity and Photoaffinity Reagents

Benzyl carbamates, such as this compound, have been explored for their photoreactivity. They are used in the synthesis of photoaffinity reagents, which are crucial in studying and mapping molecular interactions in biological systems (Chehade & Spielmann, 2000).

Pyrolysis Studies

Studies on the pyrolysis of benzyl carbamates have been conducted to understand their thermal decomposition and the resulting chemical transformations. This research contributes to a broader understanding of the thermal stability and decomposition pathways of these compounds (Tanaka et al., 1982).

Mécanisme D'action

Target of Action

Benzyl carbamates, a related class of compounds, are often used as protected forms of ammonia in the synthesis of primary amines . Therefore, it’s plausible that Benzyl 2-Azidoethylcarbamate may interact with similar biological targets.

Mode of Action

Benzyl carbamates are known to act as protecting groups for ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids

Pharmacokinetics

Benzyl carbamates are generally soluble in organic solvents and moderately soluble in water , which could influence their absorption and distribution. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the biological system in which they are used.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemical species could affect its reactivity and interactions with its targets. Moreover, its solubility in different solvents could influence its distribution and bioavailability in various environments .

Propriétés

IUPAC Name |

benzyl N-(2-azidoethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZPDLNPHGAPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)

![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)

![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)

![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)